5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid
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Overview
Description
5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid: is a heterocyclic compound that contains a thieno[2,3-c]pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid typically involves the formation of the thieno[2,3-c]pyrrole core followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-c]pyrrole ring system. The Boc group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thieno ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: In organic synthesis, 5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents. The Boc group provides stability and facilitates the synthesis of prodrugs that can be activated in vivo .
Industry: In the materials science industry, this compound is used in the development of novel materials with specific electronic or optical properties. Its heterocyclic structure contributes to the functionality of these materials .
Mechanism of Action
The mechanism of action of 5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be cleaved under physiological conditions, releasing the active thieno[2,3-c]pyrrole moiety. This moiety can then interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
- 5-[(tert-butoxy)carbonyl]-3-iodo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid
- 5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid
- 5-tert-Butoxythiophene-2-carboxylic acid
Comparison: Compared to similar compounds, 5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid is unique due to its specific thieno[2,3-c]pyrrole core structure. This structure imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new chemical entities. The presence of the Boc group also enhances its stability and facilitates its use in various synthetic applications .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydrothieno[2,3-c]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-12(2,3)17-11(16)13-5-7-4-8(10(14)15)18-9(7)6-13/h4H,5-6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOGFBDIGFXKST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)SC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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